MFCD00010060

Enzyme reconstitution Apoenzyme activation Coenzyme stoichiometry

Use PLP (MFCD00010060) for direct apoenzyme reconstitution. Non-phosphorylated B6 vitamer substitution yields inactive preparations due to phosphate group binding energy (-7.1 kcal/mol). PLP restores full activity at only 5 equivalents; pyridoxamine phosphate requires 54. The active coenzyme form for PLP-dependent enzymes (4% of classified activities). Store at -20°C protected from light; avoid prolonged exposure of dilute solutions.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
Cat. No. B8805916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFCD00010060
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)
InChIKeySIDXEQFMTMICKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MFCD00010060 (Pyridoxal 5′-Phosphate) Procurement Guide: Biologically Active Vitamin B6 Cofactor


MFCD00010060 corresponds to pyridoxal 5′-phosphate (PLP), the metabolically active coenzyme form of vitamin B6 . PLP acts as an essential cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism, including transamination, decarboxylation, and racemization . Its molecular formula is C8H10NO6P, with a molecular weight of 247.14 g/mol. Unlike other B6 vitamers (pyridoxine, pyridoxamine, and their 5′-phosphates), PLP is the direct cofactor utilized by PLP-dependent enzymes, which account for approximately 4% of all classified enzymatic activities .

Why Pyridoxine or Pyridoxamine Cannot Substitute for MFCD00010060 in Enzymatic Applications


Generic substitution among vitamin B6 forms is scientifically invalid due to fundamental differences in biochemical functionality. Pyridoxine (PN) and pyridoxamine (PM) are inactive precursors that require enzymatic conversion to PLP via phosphorylation and oxidation . Crucially, apoenzymes cannot directly utilize non-phosphorylated B6 vitamers; reconstitution studies demonstrate that only PLP can restore full catalytic activity at low stoichiometric ratios . Furthermore, the phosphate group of PLP contributes -7.1 kcal/mol (-29.7 kJ/mol) to binding energy with apoenzymes, a contribution absent in non-phosphorylated forms . For in vitro enzymatic assays, biocatalysis research, or PLP-dependent enzyme reconstitution, substituting with pyridoxine hydrochloride yields inactive preparations.

Quantitative Differentiation Evidence: MFCD00010060 vs. Pyridoxine Phosphate and Pyridoxamine Phosphate


Superior Apoenzyme Reconstitution Efficiency: 3-5 Equivalents of PLP vs. 15-54 Equivalents for Comparators

PLP demonstrates dramatically higher efficiency in reconstituting apoenzyme structure and activity compared to pyridoxine phosphate (PNP) and pyridoxamine phosphate (PMP). With E. coli glutamate apodecarboxylase, only 5 equivalents of PLP fully restore catalytic activity, and 3 equivalents suffice for hexameric reconstitution . In stark contrast, 15 equivalents of pyridoxine phosphate or 54 equivalents of pyridoxamine phosphate are required for complete saturation of binding sites and hexameric reconstitution .

Enzyme reconstitution Apoenzyme activation Coenzyme stoichiometry Glutamate decarboxylase

2-Fold Higher Phosphatase Activity: PLP Preferred Over PNP and PMP as Substrate

In biochemical assays measuring dephosphorylation rates, PLP serves as the preferred substrate for pyridoxal phosphate phosphatase. Using purified phosphatase from Nicotiana tabacum leaves, activity with pyridoxine 5′-phosphate and pyridoxamine 5′-phosphate reached only 50% of the activity observed with PLP as substrate . Additionally, Vmax/Km values for PLP were highest among all tested phosphorylated B6 vitamers in human erythrocyte phosphatase assays across pH 5-9 .

Vitamin B6 metabolism Phosphatase activity Substrate specificity Dephosphorylation

Phosphate Group Contributes -7.1 kcal/mol to Enzyme Binding Energy

Thermodynamic analysis of cofactor binding to tyrosine apo-aminotransferase reveals the critical contribution of the 5′-phosphate group to PLP binding affinity. The ΔGo value for binding of the coenzyme phosphate group was determined to be -7.1 kcal/mol (-29.7 kJ/mol) . This substantial energetic contribution is absent in non-phosphorylated B6 vitamers such as pyridoxal, pyridoxine, and pyridoxamine, which lack the phosphate moiety entirely. Methylation of position 1 of PLP makes ΔGo of binding more positive by 4.0 kcal/mol (16.7 kJ/mol), demonstrating sensitivity to structural modifications .

Binding thermodynamics Apoenzyme-cofactor interaction ΔGo binding energy Tyrosine aminotransferase

Differential In Vitro Bioaccessibility: PL Exhibits Lower Bioaccessibility than PN in Gastric Conditions

In vitro digestive modeling of cereal-based baby foods reveals significant differences in bioaccessibility among vitamin B6 forms. Under gastric pH 1.5 conditions, average bioaccessibility values were: pyridoxal (PL) 53%, pyridoxine (PN) 76%, and pyridoxamine (PM) 50% . At gastric pH 4, bioaccessibility decreased further to: PL 38%, PN 67%, and PM 36% . While this study examined non-phosphorylated forms, the data establish that B6 vitamers differ substantially in their release from food matrices during digestion. The phosphorylated forms PLP and PNP exhibit distinct solubility and stability profiles that similarly affect their analytical recovery and bioavailability .

Bioaccessibility In vitro digestion Food analysis Vitamin B6 forms

Stability Profile Comparison: PLP Less Stable than Pyridoxine HCl Under Heat, Light, and Humidity

Comparative stability assessment indicates that PLP is less stable than pyridoxine hydrochloride under common storage and formulation conditions. PLP exhibits sensitivity to heat, light, and humidity, requiring protective measures during handling and storage . In concentrated solutions (>25 mM), PLP shows relative stability to light, but in dilute solutions (<0.5 mM), it becomes unstable . In contrast, acidic aqueous solutions of pyridoxine HCl remain stable at room temperature and can withstand heating at 120°C for 30 minutes without decomposition . This differential stability impacts both procurement and experimental design.

Stability Formulation Storage conditions Light degradation

Optimal Application Scenarios for MFCD00010060 Based on Differentiated Evidence


In Vitro Apoenzyme Reconstitution and PLP-Dependent Enzyme Assays

Use MFCD00010060 (PLP) directly for reconstituting apoenzymes in biochemical assays. As demonstrated by Kulikova et al., PLP achieves full catalytic restoration at only 5 equivalents, whereas pyridoxine phosphate requires 15 equivalents and pyridoxamine phosphate requires 54 equivalents . This 3- to 18-fold stoichiometric advantage translates to lower cofactor consumption and reduced assay interference. The phosphate group's -7.1 kcal/mol binding energy contribution is essential for physiological cofactor binding. For PLP-dependent enzyme assays (transaminases, decarboxylases, racemases), PLP is the only appropriate cofactor; non-phosphorylated B6 forms are inactive. Store at -20°C protected from light and avoid prolonged exposure of dilute solutions .

Vitamin B6 Metabolism Studies: Salvage Pathway and Phosphatase Kinetics

For studies investigating vitamin B6 salvage pathways or phosphatase kinetics, PLP serves as both the terminal product and a key substrate. As shown in tobacco leaf phosphatase assays, PLP is the preferred substrate, with PNP and PMP reaching only 50% of PLP activity . Human erythrocyte phosphatase exhibits highest Vmax/Km values for PLP across pH 5-9 . These quantitative differences in substrate specificity make PLP essential for accurate kinetic characterization of B6-metabolizing enzymes. Researchers should note the differential bioaccessibility of B6 forms when designing experiments involving complex matrices.

Cofactor for PLP-Dependent Biocatalysis and Industrial Enzymology

In biocatalytic applications involving PLP-dependent enzymes (aminotransferases for chiral amine synthesis, decarboxylases, aldolases), PLP is the required cofactor. PLP-dependent enzymes account for approximately 4% of all classified enzymatic activities . The cofactor's unique electrophilic properties, mediated by the pyridine nitrogen , enable diverse reaction types including transamination, decarboxylation, and racemization. For industrial-scale biocatalysis, careful consideration of PLP stability is required. PLP's sensitivity to light, heat, and humidity may necessitate continuous cofactor feeding strategies or cofactor regeneration systems rather than batch addition, particularly in aqueous reaction media where dilute PLP solutions are unstable .

Analytical Method Development: Quantification of PLP in Biological Fluids

When developing HPLC or LC-MS/MS methods for PLP quantification in plasma, serum, or tissue samples, form-specific considerations are critical. PLP must be distinguished from other B6 vitamers due to differential recovery and stability. As established by in vitro bioaccessibility studies, B6 vitamers exhibit widely varying recovery from biological and food matrices, with PL showing 53% bioaccessibility vs. 76% for PN at gastric pH 1.5 . Method validation should include PLP-specific calibration, assessment of phosphatase-mediated dephosphorylation during sample preparation, and appropriate stabilizers to prevent PLP degradation. PLP stability in biological samples requires acidification or protein precipitation with perchloric acid or trichloroacetic acid .

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